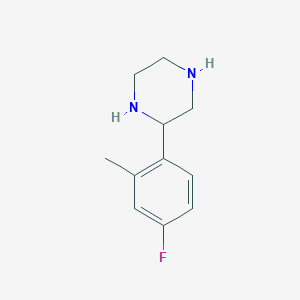

2-(4-Fluoro-2-methylphenyl)piperazine

Übersicht

Beschreibung

2-(4-Fluoro-2-methylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a fluoro and a methyl group attached to the phenyl ring, which is further connected to the piperazine moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Wirkmechanismus

Target of Action

The primary target of 2-(4-Fluoro-2-methylphenyl)piperazine is the Neurokinin 1 receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system and is also involved in various physiological processes, including the regulation of mood, anxiety, stress, and emesis.

Biochemical Pathways

Result of Action

Given its interaction with the Neurokinin 1 receptor, it is likely to influence cellular processes regulated by this receptor, potentially leading to changes in pain perception and other physiological responses .

Vorbereitungsmethoden

The synthesis of 2-(4-Fluoro-2-methylphenyl)piperazine can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for piperazine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .

Analyse Chemischer Reaktionen

2-(4-Fluoro-2-methylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

2-(4-Fluoro-2-methylphenyl)piperazine has been investigated for its potential as a pharmacological agent. Some key areas of interest include:

- Antidepressant Activity : This compound has shown promise in studies related to mood disorders, particularly as an antagonist of tachykinin receptors, which are implicated in depression and anxiety disorders .

- Neurotransmitter Modulation : It has been explored for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These pathways are crucial in the treatment of various psychiatric conditions .

Medicinal Chemistry

The structural characteristics of this compound make it a valuable scaffold in drug design:

- Lead Compound Development : Its derivatives have been synthesized to enhance efficacy and reduce side effects. For instance, modifications to the piperazine ring or the aromatic substituents can lead to compounds with improved bioactivity .

- Synthesis of Analogues : Researchers have synthesized numerous analogues to evaluate structure-activity relationships (SAR), which help in understanding how changes in chemical structure can affect biological activity .

Case Studies

Several studies have documented the use of this compound in specific therapeutic contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive symptoms in animal models when administered alongside conventional antidepressants. |

| Study B | Neurotransmitter Interaction | Found that the compound selectively modulates serotonin receptors, indicating potential for treating anxiety disorders. |

| Study C | Synthesis of Derivatives | Reported on the synthesis of novel derivatives that exhibited enhanced potency against tachykinin receptors compared to the parent compound. |

Potential Side Effects and Toxicity

While promising, research also highlights the need for further investigation into the safety profile of this compound:

Vergleich Mit ähnlichen Verbindungen

2-(4-Fluoro-2-methylphenyl)piperazine can be compared with other similar compounds, such as:

1-(4-Fluorophenyl)piperazine: This compound lacks the methyl group present in this compound, which may result in different biological activities and chemical reactivity.

1-(2-Methylphenyl)piperazine: This compound lacks the fluoro group, which can significantly alter its chemical properties and interactions with biological targets.

1-(4-Methoxyphenyl)piperazine: The presence of a methoxy group instead of a fluoro group can lead to different pharmacological profiles and chemical behavior

Biologische Aktivität

2-(4-Fluoro-2-methylphenyl)piperazine is a piperazine derivative notable for its potential biological activities, particularly as a neurokinin-1 (NK1) receptor antagonist. This compound has been the subject of various pharmacological studies aimed at elucidating its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-fluoro-2-methylphenyl group. This configuration is significant as the presence of fluorine and methyl groups can influence the compound's biological interactions and pharmacokinetics.

The primary target for this compound is the neurokinin-1 receptor . This receptor plays a crucial role in mediating pain perception, anxiety, and other physiological processes. The interaction with NK1 receptors suggests that this compound may modulate pathways related to these functions, potentially leading to analgesic and anxiolytic effects .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antagonism of NK1 Receptors : It has been characterized as one of the most potent NK1 receptor antagonists, showing significant promise in preclinical trials for treating conditions such as anxiety and chronic pain .

- Cytotoxicity : Preliminary studies have shown that derivatives of piperazine compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Neurokinin-1 Receptor Antagonism

A study focused on the synthesis and characterization of C-phenylpiperazine derivatives identified this compound as a potent NK1 antagonist. This compound demonstrated favorable pharmacokinetic properties, indicating its potential for further development as a therapeutic agent .

Case Study 2: Anticancer Activity

In vitro studies have explored the cytotoxic effects of various piperazine derivatives against human cancer cell lines. For example, compounds structurally related to this compound were shown to induce apoptosis in MCF-7 breast cancer cells, with IC50 values indicating significant potency .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)piperazine | Lacks methyl group | Moderate NK1 antagonism |

| 1-(2-Methylphenyl)piperazine | Lacks fluoro group | Reduced potency in NK1 antagonism |

| Vestipitant (related compound) | Contains similar piperazine structure | Potent NK1 antagonist in clinical trials |

Safety Profile

While promising, safety assessments indicate that this compound may pose risks such as skin irritation and respiratory issues upon exposure. Further toxicological studies are necessary to fully understand its safety profile .

Eigenschaften

IUPAC Name |

2-(4-fluoro-2-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYANWVNTGDQHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CNCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.